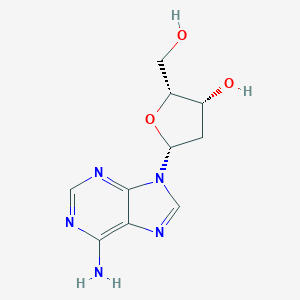

2'-Deoxy-L-adenosine

描述

属性

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862485 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-09-8, 13276-53-4, 3413-66-9 | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-L-adenosine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, structure, and biological activity of 2'-Deoxy-L-adenosine, an L-nucleoside analog with significant potential in antiviral drug development. The document details its physicochemical characteristics, with a focus on its potent and selective inhibition of the Hepatitis B Virus (HBV). Methodologies for its synthesis and purification are outlined, and its mechanism of action, including intracellular metabolism and interaction with viral enzymes, is elucidated through descriptive text and a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, virology, and pharmaceutical development.

Introduction

Nucleoside analogs have long been a cornerstone of antiviral therapy. While nature predominantly utilizes D-nucleosides, the exploration of their synthetic L-enantiomers has unveiled a class of compounds with unique and often advantageous therapeutic profiles. This compound, the L-isomer of the naturally occurring 2'-deoxyadenosine, has emerged as a subject of significant interest due to its potent and selective antiviral activity, particularly against the Hepatitis B Virus (HBV). This guide will delve into the fundamental properties and structure of this promising L-nucleoside analog.

Core Properties and Structure

This compound is a purine nucleoside analog. Its structure consists of an adenine base attached to a 2-deoxy-L-ribose sugar moiety. The key distinction from its D-enantiomer lies in the stereochemistry of the sugar ring, which confers unique biological properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃N₅O₃ | [1] |

| Molecular Weight | 251.24 g/mol | [1] |

| CAS Number | 14365-45-8 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 186-187 °C | [1] |

| Boiling Point | 627.2 °C (at 760 mmHg) | [1] |

| Density | 1.91 g/cm³ | [1] |

| LogP | -0.5 | [1] |

| Solubility | Information on specific solubility values in DMSO, ethanol, and methanol is not readily available in the provided search results. However, it is generally expected to be soluble in DMSO and polar organic solvents. For most nucleoside analogs, DMSO is a suitable solvent for preparing stock solutions.[1] |

Biological Activity and Mechanism of Action

The most prominent biological activity of this compound is its potent and selective inhibition of Hepatitis B Virus (HBV) replication.[1]

Anti-HBV Activity

This compound demonstrates significant efficacy against HBV in vitro. Its mechanism of action is centered on the inhibition of the viral HBV polymerase, a reverse transcriptase essential for the replication of the viral genome.[1]

The intracellular signaling and mechanism of action of this compound against HBV can be visualized as follows:

As depicted in the diagram, this compound is transported into the host hepatocyte via nucleoside transporters.[2][3][4] Once inside the cell, it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate.[2][4][5] This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the HBV polymerase. Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, effectively halting viral replication.[1]

Experimental Protocols

Chemical Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the provided search results, a general synthetic strategy for L-nucleosides can be outlined. A plausible approach involves the following key steps[6]:

-

Starting Material: The synthesis typically begins with a suitable L-sugar derivative.

-

Glycosylation: The L-sugar is coupled with a protected adenine base. The Vorbrüggen glycosylation is a commonly employed method for this step.

-

Deprotection: The protecting groups on the sugar and base moieties are removed to yield the final product.

The workflow for a general chemical synthesis can be visualized as follows:

Purification of this compound

Purification of the synthesized this compound is crucial to remove impurities and isolate the desired product. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.[7][8][9][10]

A general protocol for purification by reverse-phase HPLC would involve:

-

Column: A C18 reverse-phase column is typically used.[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: The eluting compounds are monitored by UV absorbance at a wavelength where the adenine base has a maximum absorbance (around 260 nm).

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Desalting and Lyophilization: The collected fractions are desalted and then lyophilized to obtain the pure solid product.

The logical relationship for the purification process is as follows:

References

- 1. This compound | HBV | 14365-45-8 | Invivochem [invivochem.com]

- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 9. is.muni.cz [is.muni.cz]

- 10. researchgate.net [researchgate.net]

The Unnatural Advantage: A Technical Guide to the Discovery and History of L-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of antiviral and anticancer therapeutics, the serendipitous discovery of the biological activity of L-nucleosides stands as a paradigm-shifting moment. For decades, the central dogma of medicinal chemistry held that only D-nucleosides, the enantiomers found in natural nucleic acids, could possess therapeutic efficacy. The unnatural L-configuration was largely dismissed as biologically inert. However, the groundbreaking discovery of the potent antiviral activity of L-nucleosides, most notably Lamivudine (3TC), shattered this long-held belief and opened up a new frontier in drug development. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying L-nucleoside therapeutics.

The Dawn of a New Stereochemistry: A Historical Perspective

The journey of L-nucleosides from chemical curiosities to blockbuster drugs was not a linear one. Early research into nucleoside analogs primarily focused on modifications of the D-ribose sugar or the nucleobase. While these efforts yielded important drugs like Zidovudine (AZT), they were often accompanied by significant toxicities.

The turning point came in the late 1980s and early 1990s with the synthesis and biological evaluation of the L-enantiomers of several dideoxynucleosides. It was discovered that certain L-isomers not only retained but in some cases exceeded the antiviral activity of their D-counterparts, while exhibiting a dramatically improved safety profile. This was a landmark discovery, demonstrating that the cellular and viral enzymes responsible for the activation and mechanism of action of these drugs could accommodate the unnatural stereochemistry.

Key milestones in the history of L-nucleosides include:

-

1989-1991: The synthesis and discovery of the potent anti-HIV activity of Lamivudine (β-L-2',3'-dideoxy-3'-thiacytidine or 3TC) by Bernard Belleau and his team at BioChem Pharma. This was the first L-nucleoside to demonstrate significant clinical potential.

-

1995: The FDA approval of Lamivudine for the treatment of HIV infection, validating the therapeutic potential of L-nucleosides.

-

Subsequent Developments: The success of Lamivudine spurred the development of other L-nucleoside analogs, including Emtricitabine (FTC) for HIV and Telbivudine (L-dT) for Hepatitis B, further solidifying their place in the antiviral armamentarium. Research also expanded into their potential as anticancer agents.

The Stereochemical Advantage: Why L-Nucleosides Matter

The therapeutic success of L-nucleosides can be attributed to several key factors related to their unnatural stereochemistry:

-

Reduced Toxicity: Many of the toxic side effects of D-nucleoside analogs stem from their interaction with host cellular enzymes, particularly mitochondrial DNA polymerase γ. L-nucleosides are generally poor substrates for these enzymes, leading to a significant reduction in mitochondrial toxicity.

-

Altered Metabolism and Pharmacokinetics: The L-configuration can influence the metabolic stability of these compounds. For instance, L-nucleosides are often more resistant to degradation by catabolic enzymes, leading to a longer plasma half-life and improved pharmacokinetic profiles.

-

Selective Activity: While host cell kinases can phosphorylate L-nucleosides to their active triphosphate form, viral reverse transcriptases and polymerases often show a surprising tolerance for these unnatural substrates, incorporating them into the growing viral DNA or RNA chain and causing chain termination.

Data Presentation: A Comparative Look at L- vs. D-Nucleosides

The following tables summarize quantitative data on the antiviral activity and cytotoxicity of representative L-nucleosides compared to their D-enantiomers and other relevant antiviral agents.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| β-L-ddC (Lamivudine) | HIV-1 | PBM | 0.0013 | >100 | >76,923 |

| β-D-ddC | HIV-1 | PBM | 0.01 | 1.0 | 100 |

| β-L-d4T | HIV-1 | CEM | 2.3 | >100 | >43 |

| β-D-d4T (Stavudine) | HIV-1 | CEM | 0.03-0.1 | 50-100 | 500-3333 |

| β-L-FMAU | HBV | HepG2 2.2.15 | 0.005 | >100 | >20,000 |

| β-D-FMAU | HBV | HepG2 2.2.15 | 0.01 | 1.0 | 100 |

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability by 50%. SI = CC50/EC50.

| Compound | Cancer Cell Line | IC50 (µM) |

| β-L-dioxolane-cytidine (Troxacitabine) | Leukemia (CEM) | 0.1-0.5 |

| β-D-dioxolane-cytidine | Leukemia (CEM) | 5-10 |

| L-FMAU | Hepatocellular Carcinoma (HepG2) | 0.5-1.5 |

| D-FMAU | Hepatocellular Carcinoma (HepG2) | >10 |

IC50: 50% inhibitory concentration required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

The mechanism of action of most antiviral L-nucleosides involves their conversion to the active triphosphate form by host cellular kinases, followed by the inhibition of viral polymerases. The following diagrams illustrate this pathway and a typical workflow for the discovery and preclinical development of L-nucleoside analogs.

Caption: Intracellular activation pathway of an L-nucleoside antiviral agent.

Caption: A generalized workflow for the discovery and preclinical development of L-nucleoside antiviral drugs.

Experimental Protocols

Synthesis of β-L-2',3'-dideoxy-3'-thiacytidine (Lamivudine)

This protocol is a generalized representation of a multi-step synthesis.

Step 1: Synthesis of the Oxathiolane Intermediate

-

React L-menthyl glyoxylate hydrate with 1,4-dithiane-2,5-diol in the presence of a Lewis acid catalyst (e.g., TiCl₄) in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of oxathiolane esters by column chromatography.

Step 2: Glycosylation with Cytosine

-

Silylate N⁴-acetylcytosine with a silylating agent (e.g., hexamethyldisilazane) in the presence of a catalyst (e.g., ammonium sulfate) by refluxing in an anhydrous solvent (e.g., acetonitrile).

-

Cool the silylated cytosine solution and add the purified oxathiolane intermediate from Step 1.

-

Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise at 0 °C.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the resulting protected L-nucleoside by column chromatography.

Step 3: Deprotection

-

Dissolve the purified protected L-nucleoside in a solution of ammonia in methanol (methanolic ammonia).

-

Stir the reaction at room temperature in a sealed vessel for 24-48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude Lamivudine by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

In Vitro Antiviral Plaque Reduction Assay

This protocol is a general method for determining the antiviral efficacy of a compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Virus stock of known titer.

-

Test compound (L-nucleoside) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., culture medium containing 1% methylcellulose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

-

Adsorb the virus for 1 hour at 37 °C, gently rocking the plates every 15 minutes.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add 2 mL of overlay medium containing various concentrations of the test compound to each well. Include a "no drug" virus control and a "no virus" cell control.

-

Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 2-5 days).

-

Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC₅₀) as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effect of a compound on host cells.

Materials:

-

Host cells seeded in a 96-well plate at an appropriate density.

-

Test compound (L-nucleoside) serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

-

Add 100 µL of cell suspension to each well of a 96-well plate and incubate overnight.

-

Add 10 µL of various concentrations of the test compound to the wells. Include a "no drug" cell control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) as the concentration of the compound that reduces the absorbance by 50% compared to the cell control.

Conclusion

The discovery and development of L-nucleosides represent a triumph of medicinal chemistry, demonstrating that challenging established dogmas can lead to profound therapeutic advances. Their unique stereochemical properties have given rise to a class of drugs with potent antiviral and anticancer activity and significantly improved safety profiles. As our understanding of the intricate interactions between these unnatural nucleosides and biological systems continues to grow, so too will the opportunities to design and develop the next generation of L-nucleoside therapeutics to combat a wide range of diseases.

2'-Deoxy-L-adenosine (L-dA): A Technical Overview of its Anti-HBV Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog that demonstrates potent and selective inhibitory activity against the hepatitis B virus (HBV). As with other nucleoside/nucleotide analogs, the antiviral effect of L-dA is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (L-dATP). This active metabolite serves as a competitive inhibitor of the viral HBV DNA polymerase, the enzyme pivotal for the replication of the viral genome. Incorporation of L-dATP into the nascent viral DNA chain results in premature chain termination, effectively halting the reverse transcription of pregenomic RNA—a critical step in the HBV life cycle. This document provides a comprehensive technical guide on the mechanism of action of L-dA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.

Mechanism of Action

The anti-HBV activity of this compound is a multi-step process that begins with its uptake into hepatocytes and culminates in the termination of viral DNA synthesis.

Intracellular Activation

Following administration, L-dA is transported into the host cell where it undergoes sequential phosphorylation by host cellular kinases to its active triphosphate form, L-dATP. This metabolic activation pathway is a prerequisite for its antiviral activity. While the specific kinetics of L-dA phosphorylation have not been extensively detailed in the available literature, it is presumed to follow the general pathway for deoxyadenosine analogs, involving enzymes such as deoxycytidine kinase or adenosine kinase for the initial phosphorylation, followed by the action of other cellular kinases to form the diphosphate and ultimately the triphosphate metabolite.

Caption: Intracellular phosphorylation cascade of this compound (L-dA).

Inhibition of HBV DNA Polymerase

The active metabolite, L-dATP, acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase.[1] The viral polymerase, which possesses reverse transcriptase activity, is responsible for synthesizing the viral DNA genome from a pregenomic RNA (pgRNA) template. L-dATP competes with dATP for the active site of the polymerase.

DNA Chain Termination

Upon incorporation into the growing viral DNA strand, L-dATP acts as a chain terminator.[1] The stereochemical configuration of the L-sugar moiety, in contrast to the natural D-sugar of dATP, prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. This premature termination of DNA elongation effectively aborts the replication of the HBV genome.[1] The presence of a 3'-hydroxyl group on L-dA is critical for its interaction with the HBV DNA polymerase and its antiviral activity.[2]

Caption: Competitive inhibition of HBV polymerase and chain termination by L-dATP.

Quantitative Data

The in vitro antiviral activity of this compound against wild-type HBV has been evaluated in various studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Antiviral Activity against Wild-Type HBV

| Compound | Virus Strain | Cell Line | IC50 / EC50 (μM) | Citation(s) |

| This compound (L-dA) | Wild-Type HBV | 2.2.15 | 0.09 | [1] |

| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | [1] |

| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | [1] |

| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | [1] |

IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.

Table 2: Inhibition of Hepadnaviral DNA Polymerase by Triphosphates

| Compound | Target | 50% Inhibitory Concentration (μM) | Citation(s) |

| L-dATP | WHV DNA Polymerase | 0.24 - 1.82 | [2] |

| L-dCTP | WHV DNA Polymerase | 0.24 - 1.82 | [2] |

| L-dTTP | WHV DNA Polymerase | 0.24 - 1.82 | [2] |

Resistance Profile

A significant challenge in the long-term treatment of chronic hepatitis B with nucleoside analogs is the emergence of drug-resistant viral mutants. For L-nucleosides like lamivudine and telbivudine, resistance is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase. The most common resistance mutations are rtM204V and rtM204I.

While direct experimental data on the efficacy of L-dA against these lamivudine-resistant mutants are limited, substantial evidence suggests a high level of cross-resistance for the entire class of L-nucleosides.[1] Therefore, it is highly probable that HBV strains carrying the rtM204V/I mutations would exhibit reduced susceptibility to this compound.

Selectivity and Toxicity

An important aspect of any antiviral agent is its selectivity for the viral target over host cellular machinery. The 5'-triphosphates of L-dA, along with other L-deoxynucleosides, did not inhibit human DNA polymerases α, β, and γ at concentrations up to 100 μM.[2] Furthermore, L-dA did not exhibit cytotoxic effects on the human hepatoma cell line 2.2.15.[2] This indicates a high selectivity index for L-dA, suggesting a favorable safety profile with a low potential for mitochondrial toxicity, a known side effect of some nucleoside analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HBV Replication Assay in 2.2.15 Cells

This assay is used to determine the in vitro antiviral efficacy of compounds against HBV.

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.

-

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates and culture until confluent.

-

Treat the cells with serial dilutions of this compound or control compounds.

-

Incubate the plates for a defined period (e.g., 6-9 days), with media and drug changes every 3 days.

-

Harvest the cell culture supernatant.

-

Extract viral DNA from the supernatant.

-

Quantify the amount of extracellular HBV DNA using quantitative PCR (qPCR).

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated controls.

-

Caption: Workflow for the HBV replication inhibition assay.

HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the viral polymerase activity.

-

Enzyme Source: Endogenous HBV DNA polymerase from isolated viral core particles or recombinant HBV polymerase.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, a template-primer (e.g., pregenomic RNA), and a mixture of dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dATP).

-

Add varying concentrations of the inhibitor (L-dATP) to the reaction.

-

Incubate the reaction to allow for DNA synthesis.

-

Stop the reaction and precipitate the synthesized DNA.

-

Quantify the amount of incorporated radiolabeled dNTP using a scintillation counter or by gel electrophoresis and autoradiography.

-

Determine the 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces polymerase activity by 50%.

-

For kinetic analysis (to determine the inhibition constant, Ki), the assay is performed with varying concentrations of both the inhibitor and the natural substrate (dATP), and the data are fitted to appropriate enzyme inhibition models.

-

Cellular Toxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic potential of a compound on host cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Procedure:

-

Seed host cells (e.g., HepG2) in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound (L-dA).

-

Incubate for a period equivalent to the antiviral assay.

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

This compound is a potent and selective inhibitor of HBV replication in vitro. Its mechanism of action is well-defined, involving intracellular phosphorylation to L-dATP, which then acts as a competitive inhibitor and chain terminator of the HBV DNA polymerase. The high selectivity of L-dA for the viral polymerase over host DNA polymerases suggests a favorable safety profile. However, the high likelihood of cross-resistance with lamivudine-resistant HBV strains may limit its clinical utility as a monotherapy, particularly in treatment-experienced patients. Further investigation into its efficacy against a broader panel of resistant mutants and its potential use in combination therapies is warranted.

References

The Unnatural Advantage: A Technical Guide to the Stereochemistry and Biological Activity of L-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery that nucleoside analogues with an unnatural L-configuration possess potent biological activity has revolutionized the field of antiviral and anticancer drug development. This technical guide provides an in-depth exploration of the stereochemistry of L-nucleosides and its profound impact on their therapeutic properties. By presenting a comprehensive overview of their mechanism of action, quantitative biological activity data, detailed experimental protocols, and relevant signaling pathways, this document serves as a critical resource for researchers engaged in the discovery and development of novel nucleoside-based therapeutics. The unique stereochemistry of L-nucleosides offers distinct advantages, including increased metabolic stability and reduced cellular toxicity, making them a compelling class of molecules for addressing significant unmet medical needs.

Introduction

Nucleoside analogues have long been a cornerstone of antiviral and anticancer chemotherapy. These molecules, which mimic endogenous nucleosides, can interfere with the synthesis of DNA and RNA, thereby inhibiting viral replication or cell proliferation. For decades, the prevailing dogma dictated that only D-nucleosides, which possess the same stereochemistry as their natural counterparts, could exhibit significant biological activity. However, the serendipitous discovery of the potent anti-HIV activity of the L-enantiomer of 2',3'-dideoxy-3'-thiacytidine (Lamivudine, 3TC) challenged this paradigm and opened up a new frontier in drug design.[1][2]

L-nucleosides are the mirror images of the naturally occurring D-nucleosides. This seemingly subtle change in stereochemistry at the chiral centers of the sugar moiety has profound implications for their biological properties. The "unnatural" configuration of L-nucleosides often renders them poor substrates for cellular enzymes that metabolize or degrade D-nucleosides, leading to a longer intracellular half-life and an improved pharmacokinetic profile.[2][3] Furthermore, the stereoselectivity of viral polymerases can, in some cases, favor the incorporation of L-nucleoside triphosphates over their D-counterparts, contributing to their potent antiviral efficacy.[4] This guide will delve into the critical aspects of L-nucleoside stereochemistry and its correlation with their remarkable biological activity.

Mechanism of Action

The biological activity of L-nucleosides, much like their D-enantiomers, is dependent on their intracellular conversion to the corresponding 5'-triphosphate form. This multi-step phosphorylation cascade is catalyzed by host cell kinases. Once phosphorylated, the L-nucleoside triphosphates act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination upon incorporation into the growing nucleic acid strand.[5][]

Antiviral Activity

In the context of viral infections, such as those caused by the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), L-nucleoside analogues are potent inhibitors of the viral reverse transcriptase and DNA polymerase, respectively.[1][2] The triphosphate form of the L-nucleoside competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of the viral polymerase. Upon incorporation into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of the L-nucleoside analogue prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[]

Anticancer Activity

The anticancer activity of certain L-nucleosides stems from their ability to be incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases.[7] This incorporation leads to DNA strand termination and the induction of apoptosis (programmed cell death). The signaling pathways leading to apoptosis are complex and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that L-nucleoside-induced DNA damage can trigger the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, culminating in the dismantling of the cell.[8][9]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative L-nucleosides compared to their D-enantiomers against viral and cancer targets. The data, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), highlight the potent and often stereospecific activity of the L-isomers.

Table 1: Comparative Antiviral Activity of L- and D-Nucleoside Enantiomers

| Compound | Virus | Cell Line | EC₅₀ (µM) - L-Isomer | EC₅₀ (µM) - D-Isomer | Reference |

| 2'-Fluoro-2',3'-didehydrocytidine (L-2'-Fd4C) | HBV | HepG2-2.2.15 | 0.002 | - | [1] |

| 2'-Fluoro-2',3'-didehydro-5-fluorocytidine (L-2'-Fd4FC) | HBV | HepG2-2.2.15 | 0.004 | 0.05 | [1] |

| Thietanose Cytidine | HIV | CEM | 14.1 | 1.3 | [10] |

| β-L-D4A | HBV | 2.2.15 | 0.2 | >8 | [11] |

| Lamivudine (3TC) | HIV | PBMCs | - | - | [12] |

| Emtricitabine (FTC) | HIV | - | 4-10 fold more active than Lamivudine | - | [12] |

Table 2: Comparative Anticancer Activity of L- and D-Nucleoside Enantiomers

| Compound | Cancer Cell Line | IC₅₀ (µM) - L-Isomer | IC₅₀ (µM) - D-Isomer | Reference |

| Thietanose Cytidine | CEM | Cytotoxic | Cytotoxic | [10] |

| Thietanose Uridine | CEM | Cytotoxic | Cytotoxic | [10] |

| Thietanose 5-Fluorocytidine | CEM | Cytotoxic | Cytotoxic | [10] |

Note: Specific IC₅₀ values for the anticancer activity of L- vs D-isomers are not always directly compared in the literature. The table reflects available data indicating cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of L-nucleoside biological activity.

Antiviral Assays

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template, oligo(dT) primer, reaction buffer, and digoxigenin- and biotin-labeled nucleotides.

-

Enzyme and Inhibitor Addition: Add recombinant HIV-1 RT enzyme to the reaction mixture in the presence of varying concentrations of the L-nucleoside inhibitor.

-

Incubation: Incubate the reaction at 37°C to allow for the synthesis of biotin-tagged cDNA.

-

Detection (ELISA):

-

Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled cDNA.

-

Add an anti-digoxigenin antibody conjugated to peroxidase.

-

Add a peroxidase substrate (e.g., ABTS) and measure the resulting colorimetric signal using an ELISA plate reader at 405 nm.

-

-

Data Analysis: The optical density (OD) values are directly proportional to the RT activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces RT activity by 50%.[13]

This assay quantifies the inhibition of HBV DNA synthesis in a cell-based system.

Protocol:

-

Cell Culture: Culture HepG2 2.2.15 cells, which are human hepatoma cells that constitutively produce HBV particles.

-

Compound Treatment: Treat the cells with various concentrations of the L-nucleoside for a specified period (e.g., 6 days).

-

DNA Extraction:

-

Isolate viral DNA from the cell culture supernatant (extracellular HBV DNA) and from the intracellular core particles (intracellular episomal HBV DNA).

-

-

DNA Quantification (PCR):

-

Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.[11]

Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the L-nucleoside for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with the L-nucleoside for various time points. Lyse the cells to release intracellular proteins.

-

Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate for caspase-3 or caspase-8).

-

Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a fluorescent or colored molecule.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: The signal intensity is proportional to the caspase activity. Compare the activity in treated cells to that in untreated cells.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of L-nucleosides.

Signaling Pathways

Caption: Intracellular activation and antiviral mechanism of L-nucleosides.

Caption: Anticancer mechanism of L-nucleosides via apoptosis induction.

Experimental Workflows

Caption: Simplified workflow for the synthesis of Lamivudine.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The exploration of L-nucleosides has fundamentally altered the landscape of nucleoside analogue therapeutics. Their unique stereochemistry confers a range of advantageous properties, including enhanced metabolic stability, reduced toxicity, and potent, stereospecific biological activity against viral and cancerous targets. This technical guide has provided a comprehensive overview of the key aspects of L-nucleoside chemistry and biology, from their fundamental mechanisms of action to practical experimental methodologies. As research in this area continues, a deeper understanding of the structure-activity relationships and the intricate interactions with cellular and viral machinery will undoubtedly pave the way for the development of the next generation of highly effective and safer L-nucleoside-based drugs. The "unnatural" advantage of L-nucleosides continues to be a powerful strategy in the ongoing quest for novel therapeutic agents.

References

- 1. Characterization of hepatitis B virus inhibition by novel 2'-fluoro-2',3'-unsaturated beta-D- and L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]

- 4. Structural basis of HIV inhibition by L-nucleosides: opportunities for drug development and repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anti-HIV activity of D- and L-thietanose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of the nucleus in apoptosis: signaling and execution - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of 2'-Deoxy-L-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog of the naturally occurring 2'-deoxy-D-adenosine. In vitro studies have demonstrated that L-dA is a potent and highly selective inhibitor of hepadnaviruses, particularly the Hepatitis B Virus (HBV). Its mechanism of action involves intracellular phosphorylation to its triphosphate metabolite, which then acts as a chain terminator for the HBV DNA polymerase. Notably, L-dA exhibits low cytotoxicity at concentrations effective against HBV. Current research strongly indicates a narrow antiviral spectrum, with its activity primarily confined to HBV and closely related hepadnaviruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral and cytotoxic data, and the experimental protocols used for its evaluation.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy. The modification of the sugar moiety, particularly the use of L-enantiomers instead of the natural D-enantiomers, has led to the development of compounds with unique pharmacological profiles. This compound is one such L-nucleoside analog that has garnered significant interest for its specific anti-Hepatitis B Virus (HBV) activity.[1][2] This document serves as an in-depth technical resource, summarizing the existing in vitro data on the antiviral spectrum of L-dA, its mechanism of action, and relevant experimental methodologies.

Antiviral Activity and Cytotoxicity

The antiviral activity of this compound is potent and specific, primarily targeting the replication of HBV, as well as related viruses such as the woodchuck hepatitis virus (WHV).[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro antiviral activity and cytotoxicity of this compound.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) | Reference |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Data not available in provided search results | >100 (in various cell lines) | Data not available in provided search results | [3][4] |

| Other DNA and RNA Viruses (15 tested) | Various | No significant activity reported | Not applicable | Not applicable | [3][4] |

*EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Note: While specific EC50 values for HBV were not found in the provided search results, L-dA is consistently described as a potent inhibitor. The lack of reported activity against 15 other RNA and DNA viruses underscores its narrow antiviral spectrum.[3][4]

Mechanism of Action

The antiviral mechanism of this compound against HBV is well-defined and occurs in a series of intracellular steps:

-

Cellular Uptake: L-dA enters the host cell.

-

Phosphorylation: Host cell kinases phosphorylate L-dA to its active triphosphate form, this compound triphosphate (L-dATP).

-

Inhibition of Viral DNA Polymerase: L-dATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).

-

Chain Termination: Once incorporated, the L-configuration of the sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of viral DNA chain elongation.[1]

This targeted inhibition of the viral polymerase, coupled with a low affinity for human DNA polymerases (α, β, and γ), contributes to its high selectivity and low cytotoxicity.[3][4]

Figure 1: Mechanism of action of this compound against HBV.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antiviral activity and cytotoxicity of this compound.

Anti-HBV Replication Assay (HepG2 2.2.15 cells)

This assay quantifies the inhibition of HBV DNA replication in a stably transfected human hepatoblastoma cell line.

-

Cell Culture and Seeding:

-

Culture HepG2 2.2.15 cells, which constitutively produce HBV virions, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 (to maintain the integrated HBV genome).

-

Seed the cells in 96-well plates at a density of approximately 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include a no-drug (vehicle) control and a positive control (e.g., an approved anti-HBV drug like Lamivudine or Entecavir).[1]

-

-

Incubation:

-

Incubate the treated cells for 6 to 8 days, changing the medium with freshly prepared compound every 2 days to ensure a constant drug concentration.[1]

-

-

Quantification of HBV DNA:

-

After the incubation period, collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.[1]

-

-

Data Analysis:

-

Calculate the percentage of HBV DNA reduction in treated wells compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed HepG2 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.[1]

-

-

Compound Treatment:

-

Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 6 to 8 days).[1]

-

-

MTT Reagent Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.[1]

-

Figure 2: General experimental workflow for in vitro evaluation.

Conclusion

The in vitro data robustly supports that this compound is a potent and selective antiviral agent with a narrow spectrum of activity, specifically targeting Hepatitis B Virus. Its mechanism as a chain terminator of the viral DNA polymerase is well-established and accounts for its high selectivity index. While it has been reportedly tested against a panel of other DNA and RNA viruses without significant activity, detailed quantitative data from these broader screenings are not widely available in the literature. For researchers and drug development professionals, this compound stands as a compelling example of how stereochemical modifications of nucleosides can yield highly specific and potent antiviral agents. Future research could focus on further elucidating the structural basis for its selective interaction with the HBV polymerase and exploring its potential in combination therapies for HBV infection.

References

- 1. Inhibition of herpes simplex virus replication by purine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of 2'-Deoxy-L-adenosine: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 2'-Deoxy-L-adenosine, an L-nucleoside analog with significant therapeutic potential. While specific quantitative data for this particular L-enantiomer is emerging, this document synthesizes the current understanding of nucleoside analog pharmacology, highlighting the key transport and metabolic pathways, and providing detailed experimental protocols to facilitate further research.

Cellular Uptake: Crossing the Membrane Barrier

The entry of this compound into a cell is a critical first step for its pharmacological activity. Like other nucleoside analogs, it relies on specialized membrane transport proteins. The two major families of human nucleoside transporters (NTs) are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1]

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[1] There are four known human ENT isoforms (ENT1-4).[2]

Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.[3] The three human CNTs (CNT1-3) exhibit distinct substrate specificities.[1]

The stereochemistry of the sugar moiety is a critical determinant for recognition and transport by these proteins. While natural nucleosides are in the D-configuration, some transporters have been shown to accommodate L-isomers, albeit often with different affinities compared to their D-counterparts. The specific transporters involved in the uptake of this compound are a key area for further investigation.

Table 1: Major Human Nucleoside Transporters

| Transporter Family | Transporter | Driving Force | Typical Substrates | Potential Role in this compound Uptake |

| Equilibrative (ENTs) | ENT1 | Concentration Gradient | Adenosine, Deoxyadenosine | Likely involved due to broad substrate specificity. |

| ENT2 | Concentration Gradient | Adenosine, Deoxyadenosine, Nucleobases | A potential transporter, known for broad substrate acceptance. | |

| Concentrative (CNTs) | CNT1 | Sodium Gradient | Pyrimidines (Uridine, Cytidine, Thymidine) | Less likely due to pyrimidine preference. |

| CNT2 | Sodium Gradient | Purines (Adenosine, Inosine, Guanosine) | A strong candidate due to its preference for purine nucleosides. | |

| CNT3 | Sodium Gradient | Purines and Pyrimidines | A likely transporter due to its broad substrate range. |

Intracellular Metabolism: Activation and Catabolism

Once inside the cell, this compound undergoes a series of enzymatic modifications that determine its ultimate fate and biological activity. The primary metabolic pathways are phosphorylation (activation) and deamination (inactivation/catabolism).

Phosphorylation: The Activation Cascade

For this compound to exert its antiviral or anticancer effects, it must be converted to its triphosphate form, this compound triphosphate (L-dATP). This is a three-step phosphorylation process catalyzed by cellular kinases.[4]

-

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, catalyzed by a nucleoside kinase. Deoxycytidine kinase (dCK) and adenosine kinase (AK) are key enzymes in the phosphorylation of deoxyadenosine analogs.[4] The efficiency of this step for the L-isomer is a critical determinant of its therapeutic efficacy.

-

Diphosphorylation: The resulting monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase (NMPK), such as adenylate kinase.[5]

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate metabolite.[6]

The accumulation of L-dATP within the cell allows it to compete with the natural dATP for incorporation into DNA by viral or cellular DNA polymerases, leading to chain termination and inhibition of DNA synthesis.[7]

Deamination: The Inactivation Pathway

A competing metabolic pathway is the deamination of this compound to 2'-Deoxy-L-inosine by adenosine deaminase (ADA). This conversion generally represents an inactivation step, as the inosine analog is typically a poorer substrate for subsequent phosphorylation. The susceptibility of L-nucleosides to human ADA is often lower than their D-counterparts, which can contribute to a longer intracellular half-life and enhanced therapeutic potential.

Table 2: Key Enzymes in this compound Metabolism

| Metabolic Step | Enzyme | Function | Implication for this compound |

| Phosphorylation | Deoxycytidine Kinase (dCK) | Catalyzes the formation of the monophosphate. | A key activating enzyme; its affinity for the L-isomer is crucial. |

| Adenosine Kinase (AK) | Can also contribute to monophosphorylation. | Its role in L-isomer phosphorylation needs specific investigation. | |

| Adenylate Kinase (AK) | Converts monophosphate to diphosphate. | Essential for the second phosphorylation step. | |

| Nucleoside Diphosphate Kinase (NDPK) | Converts diphosphate to triphosphate. | The final step in the activation cascade. | |

| Deamination | Adenosine Deaminase (ADA) | Converts adenosine analogs to inosine analogs. | A potential inactivation pathway; resistance of the L-isomer is beneficial. |

Signaling Pathways and Experimental Workflows

Cellular Metabolism and Action Pathway

The following diagram illustrates the general pathway of cellular uptake, metabolism, and mechanism of action for a deoxyadenosine analog like this compound.

References

- 1. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]

The Enigmatic Interaction: A Technical Guide to 2'-Deoxy-L-adenosine and Host Cell Polymerase Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the L-nucleoside analog, 2'-Deoxy-L-adenosine (L-dA), and host cell DNA polymerases. As the development of antiviral and anticancer therapeutics increasingly focuses on nucleoside analogs, a comprehensive understanding of their interaction with host cell machinery is paramount. This document provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual pathways to elucidate the core of this interaction.

Introduction: The Stereochemical Challenge to DNA Synthesis

This compound is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine. This stereochemical difference forms the basis of its biological activity. Host cell DNA polymerases have evolved to be highly specific for D-nucleotides, the building blocks of natural DNA. The introduction of an L-enantiomer, such as L-dA, presents a unique challenge to the polymerase's active site, leading to potential inhibition of DNA synthesis. The therapeutic efficacy of L-nucleoside analogs often relies on their differential effects on viral versus host cell polymerases.

Mechanism of Action: Competitive Inhibition and Chain Termination

Upon entering a host cell, this compound is metabolized into its active triphosphate form, this compound triphosphate (L-dATP). This conversion is a critical step for its interaction with DNA polymerases. The primary mechanisms by which L-dATP exerts its effects are:

-

Competitive Inhibition: L-dATP, structurally similar to the natural substrate dATP, can compete for the active site of DNA polymerases. The degree of inhibition is dependent on the polymerase's ability to discriminate between the D- and L-enantiomers.

-

Chain Termination: If a DNA polymerase incorporates the L-nucleotide monophosphate into the growing DNA strand, the unnatural L-sugar configuration can impede or completely block the addition of the subsequent nucleotide, leading to the termination of DNA chain elongation.

While human DNA polymerases generally exhibit strong discrimination against L-nucleotides, some viral polymerases, particularly reverse transcriptases, can incorporate them more readily. This differential activity is a cornerstone of the therapeutic window for many L-nucleoside analog drugs.

Quantitative Analysis of Polymerase Inhibition

Quantifying the inhibitory potency of L-dATP against various host cell DNA polymerases is crucial for understanding its selectivity and potential for off-target effects. Parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics.

To provide a concrete quantitative example of the stereoselectivity of a human DNA polymerase, we can examine the pre-steady-state kinetic parameters for the incorporation of 2'-Deoxy-L-cytidine triphosphate (L-dCTP) by human DNA polymerase β.

| DNA Polymerase | Nucleotide Analog | kp (s⁻¹) | Kd (µM) | D-Stereoselectivity [(kp/Kd)D / (kp/Kd)L] | Reference |

| Human DNA Polymerase β | L-dCTP | 0.00063 | 24 | 2.7 x 10⁵ | [1][2] |

Note: This data for L-dCTP serves as a strong indicator of the significant stereochemical discrimination exhibited by human DNA polymerase β.

Experimental Protocols

To investigate the interaction between L-dATP and host cell polymerases, two primary in vitro assays are employed: the DNA polymerase inhibition assay and the chain termination assay.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of L-dATP on the activity of a specific DNA polymerase.

Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a DNA template in the presence of varying concentrations of the inhibitor, L-dATP. The reduction in incorporated radioactivity corresponds to the level of polymerase inhibition.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA):

-

Activated DNA template (e.g., calf thymus DNA activated by DNase I)

-

A mixture of three unlabeled dNTPs (e.g., dCTP, dGTP, dTTP)

-

One radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dATP)

-

The specific DNA polymerase being tested.

-

-

Inhibitor Preparation: Prepare a series of dilutions of L-dATP in the reaction buffer.

-

Reaction Setup:

-

To a series of reaction tubes, add the reaction mixture.

-

Add varying concentrations of L-dATP to the respective tubes. Include a control tube with no L-dATP.

-

Pre-incubate the mixtures at the optimal temperature for the polymerase.

-

-

Initiation: Start the reaction by adding the DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reactions by adding a stop solution (e.g., EDTA).

-

Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA by adding cold trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of polymerase activity against the concentration of L-dATP to determine the IC50 value.

Chain Termination Assay

Objective: To determine if L-dATP is incorporated into a growing DNA strand and if this incorporation leads to chain termination.

Principle: This assay utilizes a defined primer-template system. The extension of a radiolabeled primer is monitored by denaturing polyacrylamide gel electrophoresis (PAGE). Chain termination is observed as the appearance of shorter DNA fragments.

Methodology:

-

Primer-Template Preparation:

-

Synthesize or obtain a short oligonucleotide primer and a longer, complementary template strand.

-

Radiolabel the 5' end of the primer using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Anneal the radiolabeled primer to the template DNA.

-

-

Reaction Setup: Prepare reaction mixtures containing:

-

The primer-template duplex.

-

The DNA polymerase of interest.

-

A reaction buffer.

-

Different combinations of dNTPs and L-dATP:

-

Control: All four natural dNTPs.

-

Test: A mixture of dCTP, dGTP, dTTP, and L-dATP (in place of dATP).

-

Dideoxy Sequencing Control (optional): Reactions containing one of the four dideoxynucleoside triphosphates (ddNTPs) to create a sequencing ladder for precise size comparison.

-

-

-

Reaction and Termination:

-

Initiate the reactions by adding the polymerase.

-

Incubate at the optimal temperature for a set time.

-

Terminate the reactions by adding a stop solution containing formamide and loading dyes.

-

-

Electrophoresis:

-

Denature the samples by heating.

-

Separate the DNA fragments by denaturing PAGE.

-

-

Visualization and Analysis:

-

Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.

-

Analyze the pattern of fragments. The presence of bands shorter than the full-length product in the L-dATP-containing lane indicates incorporation and chain termination.

-

Visualizing the Molecular Pathways

To better understand the cellular processing and mechanism of action of this compound, the following diagrams illustrate the key pathways.

Intracellular Activation of this compound

Experimental Workflow for Polymerase Inhibition Assay

Logical Flow of Chain Termination by L-dATP

Conclusion

The interaction of this compound with host cell polymerases is a multifaceted process governed by the principles of stereochemical discrimination. While human DNA polymerases exhibit a strong preference for their natural D-nucleotide substrates, the potential for inhibition and chain termination by L-dATP, particularly in the context of specific polymerases, underscores the importance of detailed biochemical characterization. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further investigate the nuanced interactions of L-nucleoside analogs with host cell machinery, ultimately aiding in the design of more selective and effective therapeutic agents.

References

The Enantiomeric Divide: A Technical Guide to the Natural Occurrence and Analysis of L-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chirality of nucleosides, the fundamental building blocks of nucleic acids, is a cornerstone of molecular biology. Life on Earth has overwhelmingly selected D-enantiomers of ribose and deoxyribose for the synthesis of RNA and DNA, respectively. This in-depth technical guide explores the established prevalence of D-nucleosides and investigates the elusive natural occurrence of their stereoisomers, L-nucleosides. While L-nucleosides are of immense interest and therapeutic value as synthetic antiviral and anticancer agents, their presence in natural biological systems is exceptionally rare, if not entirely absent. This guide provides a comprehensive overview of the current scientific understanding, details the analytical methodologies crucial for chiral separation, and presents the biosynthetic context of nucleoside formation.

The Predominance of D-Nucleosides in Biological Systems

All known forms of life utilize D-ribose and D-2'-deoxyribose as the sugar moieties in their ribonucleic acids (RNA) and deoxyribonucleic acids (DNA).[1] This homochirality is a fundamental and conserved feature of the genetic machinery. The enzymes involved in nucleic acid synthesis, such as polymerases, are stereospecific and exclusively recognize D-nucleotides. This ensures the formation of the canonical right-handed double helix of DNA and the complex functional structures of RNA.

The biosynthesis of D-ribose-5-phosphate, the precursor for D-ribose and D-deoxyribose in nucleosides, is a well-established metabolic pathway known as the pentose phosphate pathway. This pathway converts glucose-6-phosphate, a central metabolite, into the necessary pentose sugars for nucleotide synthesis.[2]

The Quest for Naturally Occurring L-Nucleosides

Despite the ubiquity of D-nucleosides, the potential for the existence of their L-enantiomers in nature remains a topic of scientific inquiry. However, extensive research has yet to reveal any definitive and widespread natural occurrence of L-nucleosides incorporated into the genetic material or metabolic pathways of organisms.

L-Sugars in Nature: A Potential Precursor?

The presence of L-sugars in nature, while less common than D-sugars, is not unheard of. L-arabinose, for instance, is a significant component of plant cell wall polysaccharides like hemicellulose and pectin.[3][4] While L-arabinose is naturally abundant, there is no direct evidence to date of its enzymatic conversion to L-ribose and subsequent incorporation into nucleosides within plants.[5] Biotechnological processes have been developed to convert plant-derived L-arabinose into L-ribose, which then serves as a starting material for the chemical synthesis of L-nucleoside analogs used in medicine.[6][7]

There have been reports of L-ribose being a metabolite in Escherichia coli, but further studies have not confirmed its incorporation into L-nucleosides in this bacterium.[8][9]

L-Nucleoside Analogs: A Therapeutic Triumph of Synthesis

The significance of L-nucleosides lies predominantly in their role as powerful therapeutic agents.[10] Synthetically produced L-nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action relies on their ability to act as chain terminators in viral DNA or RNA synthesis. Because viral polymerases can sometimes be less specific than their human counterparts, they may incorporate the L-nucleoside analog into the growing nucleic acid chain. However, due to the incorrect stereochemistry of the sugar, further elongation is blocked, thus inhibiting viral replication.

A key advantage of L-nucleoside analogs is their resistance to degradation by human nucleosidases, which are stereospecific for D-nucleosides. This results in a longer half-life in the body and improved therapeutic efficacy.

Quantitative Data on Nucleoside Occurrence

Due to the apparent absence of naturally occurring L-nucleosides in biological systems, there is a lack of quantitative data regarding their concentrations in tissues or fluids. In contrast, the concentrations of D-nucleosides and their derivatives are well-documented and vary depending on the tissue and metabolic state. The table below presents a summary of the current state of knowledge.

| Nucleoside Enantiomer | Natural Occurrence | Representative Quantitative Data |

| D-Nucleosides | Ubiquitous in all known organisms as components of DNA, RNA, and energy-carrying molecules (e.g., ATP). | Concentrations vary widely. For example, adenosine in human blood is approximately 0.5 µM. |

| L-Nucleosides | Not confirmed to be naturally occurring in any significant, reproducible amounts. | No quantitative data available for naturally occurring L-nucleosides in biological systems. |

Experimental Protocols for Nucleoside Analysis

The definitive identification of L-nucleosides in a biological sample requires sophisticated analytical techniques that can separate and detect enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS), is the gold standard for this purpose.

General Workflow for Nucleoside Extraction and Analysis

The following diagram illustrates a general workflow for the extraction and analysis of nucleosides from a biological sample, with a focus on the potential to identify chiral isomers.

Detailed Protocol: Chiral HPLC-MS/MS for Nucleoside Enantiomer Separation

This protocol outlines the key steps for the chiral separation of nucleosides in a biological extract.

1. Sample Extraction and Purification:

-

Homogenization: Flash-freeze the biological sample in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the homogenized sample with a cold solvent mixture, such as 2:2:1 methanol:acetonitrile:water, to precipitate proteins and extract small molecules.[3]

-

Purification: Use solid-phase extraction (SPE) with a weak anion-exchange column to separate nucleotides from nucleosides. The nucleoside fraction is collected for analysis.[4]

2. Chiral HPLC Separation:

-

Column: Employ a chiral stationary phase (CSP) designed for the separation of polar molecules. Polysaccharide-based or macrocyclic glycopeptide-based chiral columns are often effective.[8]

-

Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would consist of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). The gradient and composition must be optimized for the specific analytes and column.

-

Method: Develop a gradient elution method to achieve baseline separation of the D- and potential L-enantiomers.

3. Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each nucleoside of interest should be determined using authentic standards for both D- and L-enantiomers.

4. Data Analysis:

-

Identification: Compare the retention times and mass spectra of any detected peaks to those of certified D- and L-nucleoside standards.

-

Quantification: Generate a calibration curve using a series of dilutions of the L-nucleoside standards to quantify any detected amounts.

Biosynthetic Pathways and Their Chirality

The biosynthesis of nucleosides is intrinsically linked to the synthesis of their constituent sugars. The diagram below illustrates the central role of the Pentose Phosphate Pathway in producing D-ribose-5-phosphate, the precursor to all canonical D-nucleosides. It also conceptualizes where a hypothetical pathway for L-nucleoside synthesis would need to diverge.

Conclusion and Future Perspectives